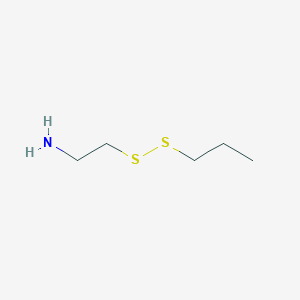![molecular formula C7H10Br2 B14408147 1,6-Dibromobicyclo[4.1.0]heptane CAS No. 85739-35-1](/img/structure/B14408147.png)
1,6-Dibromobicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromobicyclo[4.1.0]heptane is an organic compound with the molecular formula C7H10Br2. It is a derivative of bicyclo[4.1.0]heptane, where two bromine atoms are attached to the 1 and 6 positions of the bicyclic structure. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dibromobicyclo[4.1.0]heptane can be synthesized starting from cyclohexene. The synthesis involves the addition of bromine to cyclohexene, followed by a cyclopropanation reaction. The reaction typically proceeds as follows:
Bromination: Cyclohexene is treated with bromine (Br2) to form 1,2-dibromocyclohexane.
Cyclopropanation: The 1,2-dibromocyclohexane undergoes a cyclopropanation reaction in the presence of a base, such as sodium hydroxide (NaOH), to form this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dibromobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or cyclopropanes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while elimination reactions can produce alkenes or cyclopropanes .
Aplicaciones Científicas De Investigación
1,6-Dibromobicyclo[4.1.0]heptane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Chemical Biology: The compound is employed in studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1,6-Dibromobicyclo[4.1.0]heptane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A similar compound without the bromine atoms, used as a reference in studying the reactivity of 1,6-Dibromobicyclo[4.1.0]heptane.
7,7-Dibromobicyclo[4.1.0]heptane: Another brominated derivative with bromine atoms at different positions, used for comparative studies.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Propiedades
Número CAS |
85739-35-1 |
|---|---|
Fórmula molecular |
C7H10Br2 |
Peso molecular |
253.96 g/mol |
Nombre IUPAC |
1,6-dibromobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10Br2/c8-6-3-1-2-4-7(6,9)5-6/h1-5H2 |
Clave InChI |
YMVGBLYVLBUYQI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC2(C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)


![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
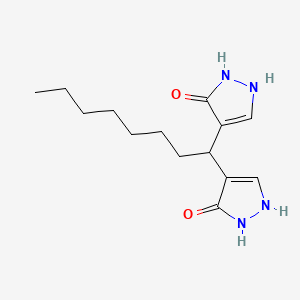

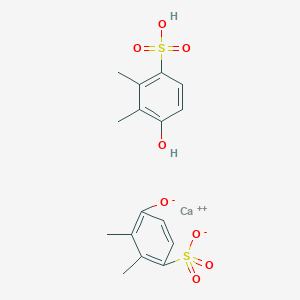
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)
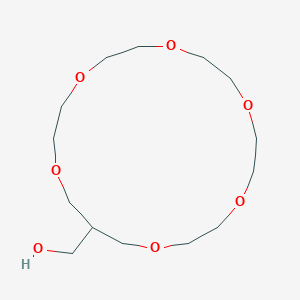
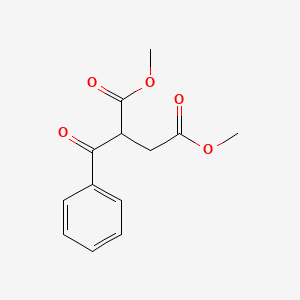

![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)
